

2-(3,4-Dichlorophenyl)pyrrolidine CAS number

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Compound of Interest

Compound Name: **2-(3,4-Dichlorophenyl)pyrrolidine**

Cat. No.: **B1364402**

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An In-depth Technical Guide to **2-(3,4-Dichlorophenyl)pyrrolidine**

Abstract

This technical guide provides a comprehensive overview of **2-(3,4-Dichlorophenyl)pyrrolidine**, a pivotal chemical intermediate in modern drug discovery and organic synthesis. The document elucidates its core physicochemical properties, outlines common synthetic pathways, and details its significant application as a molecular scaffold, particularly in the development of selective kappa-opioid receptor agonists. Furthermore, this guide presents a robust framework for its analytical characterization using standard chromatographic techniques and summarizes essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory and developmental applications.

Core Compound Identification

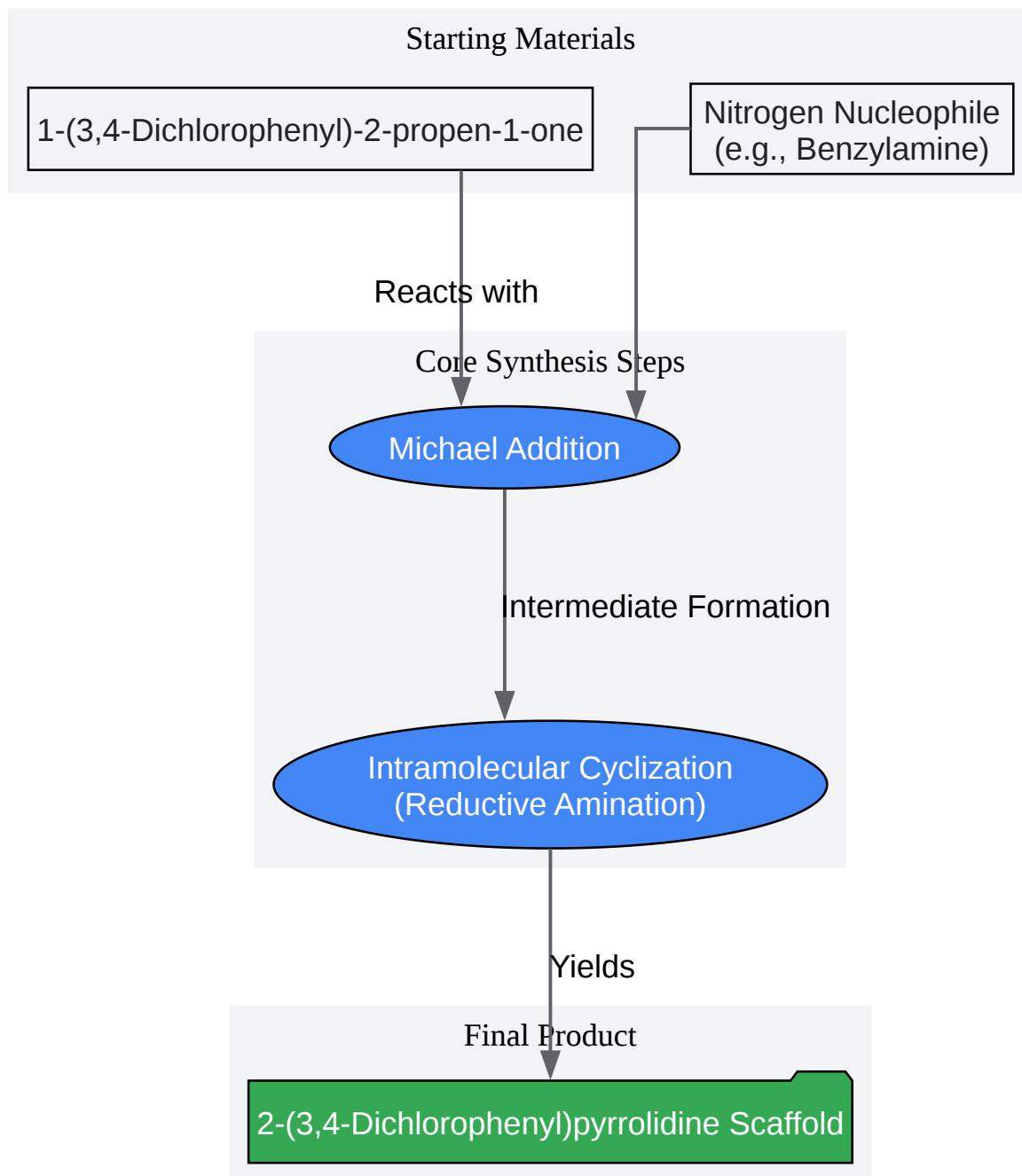
2-(3,4-Dichlorophenyl)pyrrolidine is a substituted heterocyclic compound featuring a pyrrolidine ring attached to a 3,4-dichlorinated phenyl group. Its rigid structure and the specific electronic properties imparted by the chlorine atoms make it a valuable building block in medicinal chemistry.

Property	Value	Source(s)
CAS Number	298690-82-1	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₁ Cl ₂ N	[1] [2]
Molecular Weight	216.11 g/mol	[1] [4]
Appearance	Varies; often a liquid or solid	[4]
Storage Temp.	Recommended at 0-8 °C	[4]

Synthesis & Molecular Architecture

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, driven by the prevalence of the pyrrolidine motif in numerous FDA-approved drugs.[\[5\]](#) For **2-(3,4-Dichlorophenyl)pyrrolidine** and its analogs, synthetic strategies are chosen to control stereochemistry and allow for diversification.

A prevalent strategy involves a [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene, which efficiently constructs the five-membered pyrrolidine ring.[\[5\]](#) Another robust industrial approach involves a Michael addition of a nitrogen-containing nucleophile to an α,β -unsaturated ketone, followed by an intramolecular cyclization and reduction to form the saturated pyrrolidine ring.[\[6\]](#) This latter pathway is particularly adaptable for large-scale synthesis.



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Caption: Generalized workflow for pyrrolidine ring synthesis.

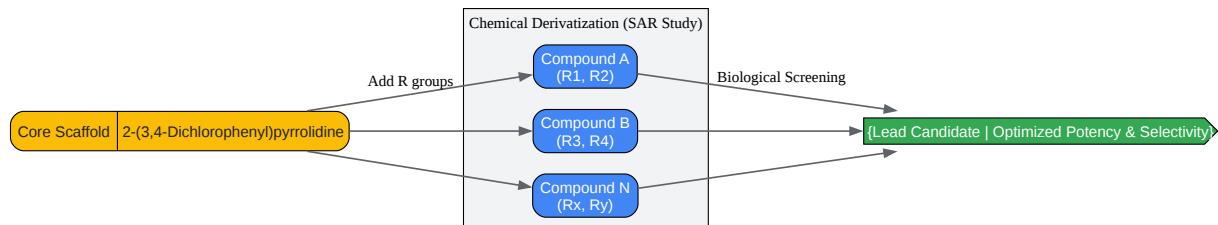
Application in Drug Discovery: A Scaffold for Opioid Agonists

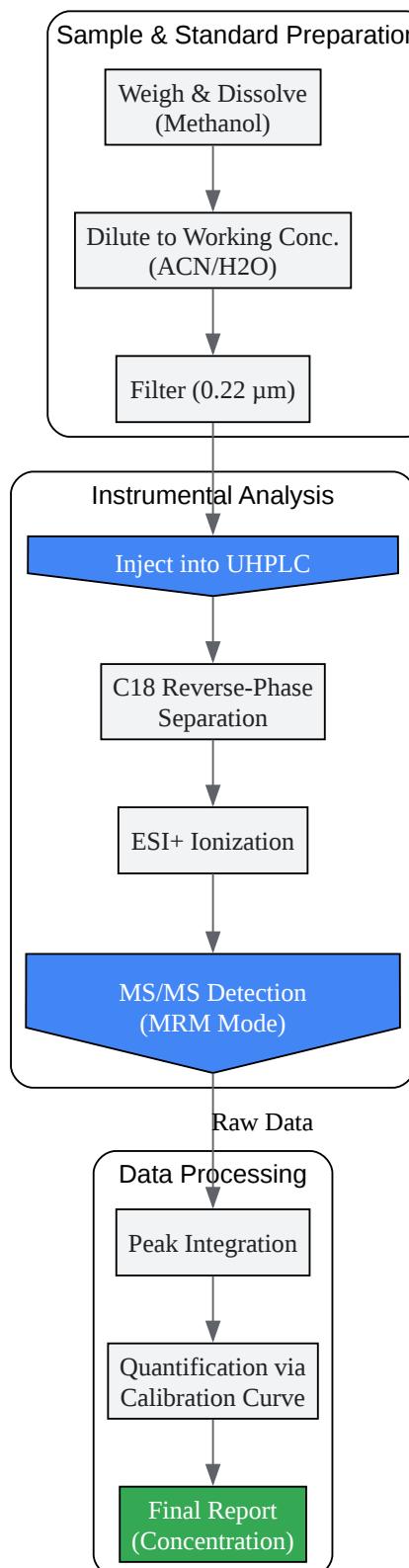
The primary and most well-documented application of the **2-(3,4-Dichlorophenyl)pyrrolidine** core is in the field of neuropharmacology, specifically in the rational design of potent and selective kappa-opioid receptor (KOR) agonists.^{[7][8]} The KOR system is a target for developing novel analgesics with a reduced side-effect profile compared to traditional mu-opioid agonists.

In this context, the **2-(3,4-Dichlorophenyl)pyrrolidine** moiety serves as a foundational scaffold. Its key features are:

- **Structural Rigidity:** The cyclic nature of the pyrrolidine ring limits conformational flexibility, which is crucial for achieving high-affinity binding to the receptor's active site.
- **Dichlorophenyl Group:** This specific substitution pattern is critical for receptor interaction and potency. Structure-activity relationship (SAR) studies have shown that modifications to this part of the molecule drastically alter biological activity.^[8]

Researchers utilize this core structure as a starting point, systematically adding different functional groups to other positions (e.g., the pyrrolidine nitrogen or a side chain) to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. This approach led to the discovery of compounds with significantly higher in-vitro activity than reference KOR agonists like U-50488.^[7]





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